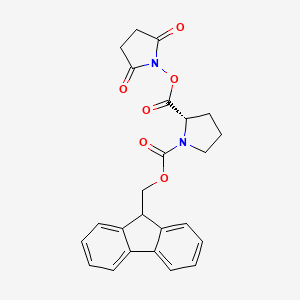

Fmoc-Pro-OSu

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-O-(2,5-dioxopyrrolidin-1-yl) 1-O-(9H-fluoren-9-ylmethyl) (2S)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6/c27-21-11-12-22(28)26(21)32-23(29)20-10-5-13-25(20)24(30)31-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBHVBQPWXZALQ-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)ON5C(=O)CCC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)ON5C(=O)CCC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679809 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109074-94-4 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Pro-OSu: Structure, Properties, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethyloxycarbonyl)-L-proline N-hydroxysuccinimide ester (Fmoc-Pro-OSu) is a critical building block in modern solid-phase peptide synthesis (SPPS). Its unique chemical architecture, featuring the base-labile Fmoc protecting group and a highly reactive succinimidyl ester, facilitates the efficient and controlled incorporation of proline residues into synthetic peptides. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental applications of this compound.

Chemical Structure and Properties

This compound is an amino acid derivative designed for streamlined peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group of proline, preventing unwanted side reactions during peptide bond formation. The N-hydroxysuccinimide (OSu) ester is an excellent leaving group, activating the carboxyl group for facile coupling to the N-terminus of a growing peptide chain.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₂N₂O₆ | [1] |

| Molecular Weight | 434.43 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 161-166 °C | [2] |

| Solubility | Soluble in DMF and DMSO | [3] |

| Storage | 2-8°C, under inert gas, protected from moisture |

Experimental Protocols

Synthesis of Fmoc-L-Pro-OSu

The synthesis of this compound is typically achieved by reacting Fmoc-protected L-proline (Fmoc-Pro-OH) with N-hydroxysuccinimide (HOSu) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Materials:

-

Fmoc-L-Proline (Fmoc-Pro-OH)

-

N-Hydroxysuccinimide (HOSu)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus

Methodology:

-

Dissolve Fmoc-L-Proline (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution in an ice bath with stirring.

-

Add a solution of DCC (1.1 equivalents) in dichloromethane dropwise to the cooled solution.

-

Allow the reaction to stir in the ice bath for 1 hour and then at room temperature overnight.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of cold dichloromethane.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate and wash with a 5% sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure Fmoc-L-Pro-OSu.

Use of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized in the coupling step of the Fmoc-SPPS cycle. The following protocol outlines a single coupling cycle for adding a proline residue to a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-L-Pro-OSu

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling additives (e.g., HOBt, optional)

-

Solid-phase synthesis vessel

-

Shaker

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and then DCM.

-

Coupling:

-

Dissolve Fmoc-L-Pro-OSu (2-5 equivalents relative to the resin loading) in DMF. The addition of coupling additives like HOBt can help to suppress side reactions.

-

Add the this compound solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

The cycle of deprotection and coupling is repeated for the subsequent amino acids in the peptide sequence.

Conclusion

This compound is an indispensable reagent in the field of peptide synthesis. Its well-defined chemical properties and high reactivity enable the reliable incorporation of proline, a unique cyclic amino acid, into complex peptide structures. The detailed protocols provided in this guide offer a framework for the successful synthesis and application of this compound in a laboratory setting, empowering researchers in their pursuit of novel peptide-based therapeutics and research tools.

References

An In-depth Technical Guide to the Mechanism of Action of Fmoc-Pro-OSu

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action, applications, and experimental considerations for N-α-(9-Fluorenylmethyloxycarbonyl)-L-proline N-hydroxysuccinimide ester (Fmoc-Pro-OSu). This reagent is a cornerstone in modern peptide synthesis and bioconjugation, enabling the precise incorporation of proline residues into peptide chains.

Core Mechanism of Action: Nucleophilic Acyl Substitution

This compound is an activated ester derivative of Fmoc-protected L-proline. Its primary function is to facilitate the formation of a stable amide bond with a primary amine. This reaction proceeds via a nucleophilic acyl substitution mechanism. The N-hydroxysuccinimide (NHS) ester is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to attack by a nucleophile, such as the alpha-amino group of an amino acid or the epsilon-amino group of a lysine residue.

The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of N-hydroxysuccinimide (NHS) and the formation of a stable amide bond.[1] This process is highly efficient and selective for primary amines under specific pH conditions.[1][2]

dot

Caption: Reaction mechanism of this compound with a primary amine.

The Role of the Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of proline. Its presence is crucial during peptide synthesis to prevent the proline's amino group from participating in unwanted side reactions, such as self-polymerization, during the activation of its carboxyl group for peptide bond formation.[3] The Fmoc group is stable under the acidic conditions often used to remove side-chain protecting groups, providing an orthogonal protection strategy. It is readily cleaved under mild basic conditions, typically with a solution of piperidine in an organic solvent, via a β-elimination mechanism.

Quantitative Data and Reaction Parameters

| Parameter | Recommended Range/Value | Rationale & Notes |

| pH | 7.2 - 8.5 | Balances the nucleophilicity of the primary amine with the stability of the NHS ester. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction. |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | Aprotic polar solvents are preferred to dissolve the reactants and facilitate the reaction. This compound is often dissolved in a small amount of dry organic solvent before being added to the aqueous reaction mixture. |

| Buffer | Phosphate, Borate, Bicarbonate | Buffers should not contain primary amines (e.g., Tris), as they will compete with the target amine for reaction with the NHS ester. |

| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at room temperature. Lower temperatures (e.g., 4°C) can be used to slow down the hydrolysis of the NHS ester, particularly at higher pH. |

| Reaction Time | 30 minutes - 4 hours | The reaction time depends on the concentration of reactants and the specific amine being acylated. The progress of the reaction can be monitored using techniques like HPLC or a ninhydrin test. |

| Stoichiometry | 1.1 - 1.5 equivalents of this compound | A slight excess of the NHS ester is often used to ensure complete acylation of the target amine. |

Experimental Protocols

Manual Solution-Phase Peptide Coupling

This protocol describes a general procedure for coupling this compound to a free amine in solution.

Materials:

-

This compound

-

Amine-containing compound (e.g., an amino acid ester hydrochloride)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolution of Amine: Dissolve the amine-containing compound (1.0 equivalent) in anhydrous DMF in the reaction vessel under an inert atmosphere.

-

Neutralization: If the amine is a hydrochloride salt, add DIPEA (1.0-1.1 equivalents) to neutralize the salt and liberate the free amine. Stir the solution for 10-15 minutes at room temperature.

-

Preparation of this compound Solution: In a separate vial, dissolve this compound (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF.

-

Coupling Reaction: Add the this compound solution dropwise to the stirred amine solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting amine is consumed (typically 1-4 hours).

-

Work-up:

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a weak acid solution (e.g., 5% citric acid), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude Fmoc-protected peptide.

-

-

Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

dot

Caption: Experimental workflow for manual solution-phase peptide coupling.

Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle

This protocol outlines a typical coupling step of this compound in Fmoc-based SPPS.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

Coupling reagents (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA) or a carbodiimide (e.g., DIC) with an additive (e.g., HOBt)

-

Anhydrous DMF

-

SPPS reaction vessel

Procedure:

-

Resin Preparation: Ensure the resin-bound peptide has been successfully deprotected to expose the N-terminal amine and has been thoroughly washed with DMF.

-

Activation of Fmoc-Pro-OH (if not using this compound directly):

-

In a separate vessel, dissolve Fmoc-Pro-OH (3-5 equivalents relative to resin loading) and a coupling additive like HOBt or Oxyma (3-5 equivalents) in DMF.

-

Add the coupling reagent (e.g., DIC, 3-5 equivalents) and allow the mixture to pre-activate for a few minutes.

-

-

Coupling Reaction:

-

Drain the DMF from the resin.

-

Add the pre-activated Fmoc-Pro-OH solution (or a solution of this compound and a base like DIPEA) to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next Fmoc deprotection and coupling cycle.

Side Reactions and Mitigation Strategies

A significant side reaction, particularly when dealing with proline residues, is the formation of diketopiperazine (DKP). This is an intramolecular cyclization of a dipeptidyl-resin, which results in the cleavage of the dipeptide from the resin as a cyclic anhydride.

Mechanism of Diketopiperazine Formation: After the deprotection of the second amino acid in the sequence, the free N-terminal amine can nucleophilically attack the ester linkage connecting the C-terminal amino acid to the resin. This is particularly favorable when the second amino acid is proline, as its cyclic structure can pre-organize the peptide backbone into a conformation that facilitates this intramolecular reaction.

Factors Promoting DKP Formation:

-

Sequence: Peptides with a C-terminal proline or a proline at the second position (penultimate) are highly susceptible.

-

Resin Type: Resins with more labile linkers (e.g., Wang resin) are more prone to DKP formation.

-

Base Exposure: Prolonged exposure to the basic conditions of Fmoc deprotection can catalyze the cyclization.

Mitigation Strategies:

-

Use of sterically hindered resins: Resins like 2-chlorotrityl chloride resin can reduce the rate of DKP formation.

-

Dipeptide Coupling: Instead of coupling single amino acids, a pre-formed Fmoc-dipeptide (e.g., Fmoc-Xaa-Pro-OH) can be coupled to the resin, bypassing the susceptible dipeptidyl-resin intermediate.

-

Optimized Deprotection: Minimizing the time of exposure to the deprotection base (piperidine) can reduce the extent of DKP formation.

dot

Caption: Logical flow of diketopiperazine (DKP) formation.

Application in the Synthesis of Bioactive Peptides for Signaling Pathway Studies

This compound is instrumental in the synthesis of peptides that are used to probe and modulate cellular signaling pathways. Proline-rich motifs are common in proteins involved in signal transduction, mediating protein-protein interactions. The synthesis of peptides containing these motifs allows researchers to study these interactions in detail.

For instance, a synthetic peptide containing a proline-rich domain could be used as a competitive inhibitor to disrupt the interaction between two signaling proteins, thereby elucidating the functional role of that interaction in a specific pathway.

dot

Caption: Synthesis of a signaling peptide and its application.

References

Solubility and Handling of Fmoc-Pro-OSu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-α-Fmoc-L-proline N-hydroxysuccinimide ester (Fmoc-Pro-OSu) and its practical application in peptide synthesis. Due to the limited availability of explicit quantitative solubility data for this compound, this guide also includes data for the closely related compounds Fmoc-OSu and Fmoc-Pro-OH to provide valuable context and practical guidance for researchers.

Executive Summary

This compound is a critical reagent in solid-phase peptide synthesis (SPPS) for the introduction of proline residues. While specific quantitative solubility data is scarce, empirical evidence and data from related compounds indicate that Dimethylformamide (DMF) is the primary solvent for its dissolution and use in synthetic protocols. This guide summarizes the available solubility information, provides detailed experimental protocols for its handling and application, and presents logical workflows for solubility determination and its use in peptide synthesis.

Data Presentation: Solubility of this compound and Related Compounds

The following table summarizes the available quantitative and qualitative solubility data for this compound and its parent/related compounds. It is important to note that the data for Fmoc-OSu and Fmoc-Pro-OH should be considered as an estimation for the solubility of this compound.

| Compound | Solvent | Solubility | Remarks |

| This compound | Dimethylformamide (DMF) | ≥ 10 mg/mL | Implied from optical rotation measurement conditions. |

| Fmoc-OSu | Dimethylformamide (DMF) | ~25 mg/mL | [1][2] |

| Fmoc-OSu | Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [1][2] |

| Fmoc-OSu | Aqueous Solutions | Sparingly soluble | Can be diluted from organic stock solutions.[2] |

| Fmoc-Pro-OH | Dimethylformamide (DMF) | Readily soluble | Qualitative description from product literature. |

| Fmoc-Pro-OH | N-Methyl-2-pyrrolidone (NMP) | Readily soluble | Qualitative description from product literature. |

| Fmoc-Pro-OH | Methanol | Soluble | |

| Fmoc-Pro-OH | Dimethyl Sulfoxide (DMSO) | 45 mg/mL |

Experimental Protocols

General Protocol for Dissolving Fmoc-Amino Acids for SPPS

This protocol outlines the standard procedure for dissolving an Fmoc-protected and activated amino acid, such as this compound, for coupling in solid-phase peptide synthesis.

Materials:

-

This compound

-

Amine-free Dimethylformamide (DMF)

-

Coupling activators (e.g., HBTU, HATU)

-

Organic base (e.g., N,N-Diisopropylethylamine (DIPEA), Collidine)

-

Inert gas (e.g., Nitrogen or Argon)

-

Glass vial

Procedure:

-

Weigh the required amount of this compound in a clean, dry glass vial.

-

Add the appropriate volume of amine-free DMF to the vial. The quality of DMF is critical to prevent premature Fmoc deprotection.

-

If required by the specific coupling strategy, add the coupling activator and an organic base to the solution. A common practice is to dissolve the activating agents in a solution of the Fmoc-amino acid in DMF.

-

Gently agitate the vial to dissolve the solids. Sonication can be used to aid dissolution if precipitation occurs.

-

The resulting solution containing the activated this compound is now ready to be added to the resin for the coupling reaction.

Protocol for Fmoc Deprotection and Coupling in SPPS

This protocol details the steps for removing the Fmoc protecting group from the resin-bound peptide and coupling the subsequent this compound.

Materials:

-

Peptide-resin with a free N-terminal Fmoc group

-

20% (v/v) Piperidine in DMF

-

Amine-free Dimethylformamide (DMF)

-

Solution of activated this compound (prepared as in Protocol 1)

Procedure:

-

Fmoc Deprotection:

-

Treat the peptide-resin with a solution of 20% piperidine in DMF.

-

Agitate the mixture for a specified time (typically 5-20 minutes) to ensure complete removal of the Fmoc group.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc-adduct.

-

-

Coupling:

-

Add the freshly prepared solution of activated this compound in DMF to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed with agitation for a sufficient duration to ensure complete reaction. Reaction times can vary depending on the sequence and coupling reagents.

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin with DMF to remove any unreacted reagents and byproducts.

-

Mandatory Visualization

Caption: Workflow for determining the solubility of this compound.

Caption: Workflow for using this compound in solid-phase peptide synthesis.

References

A Comprehensive Technical Guide to Fmoc-Pro-OSu (CAS 109074-94-4) for Advanced Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-Pro-OSu (CAS number 109074-94-4), an essential building block in modern peptide synthesis and drug discovery. This document outlines its chemical properties, applications, and the fundamental principles of its use in Solid-Phase Peptide Synthesis (SPPS). Detailed experimental workflows and reaction mechanisms are presented to facilitate its effective implementation in the laboratory.

Core Concepts: The Dual Functionality of this compound

This compound, systematically named N-α-(9-Fluorenylmethyloxycarbonyl)-L-proline N-hydroxysuccinimide ester, is a derivative of the amino acid L-proline, strategically modified for efficient peptide synthesis.[1] Its utility stems from two key chemical moieties:

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group attached to the nitrogen atom of the proline. It prevents unwanted reactions at the N-terminus during the peptide chain elongation process. Its key advantage is its stability in acidic conditions and its easy removal under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

-

The OSu (N-hydroxysuccinimide ester) Group: This group is attached to the carboxyl end of the proline. It acts as an activating group, rendering the carboxyl carbon highly susceptible to nucleophilic attack by the free amino group of the growing peptide chain. This facilitates the efficient formation of a stable peptide bond. The use of Fmoc-OSu is often preferred over reagents like Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) as it tends to produce fewer side reactions and results in higher purity of the protected amino acid.[2][3][4]

Physicochemical and Quantitative Data

A summary of the key quantitative and qualitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 109074-94-4 |

| Molecular Formula | C₂₄H₂₂N₂O₆[5] |

| Molecular Weight | 434.44 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥99% (by HPLC) |

| Melting Point | 161-166 °C |

| Optical Rotation | [α]D²⁰ = -59 ± 2º (c=1 in DMF) |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). The solubility of Fmoc-protected amino acids in DMF is generally high. |

| Storage Conditions | Store at 0-8 °C or -20°C for long-term stability. |

Applications in Research and Development

This compound is a cornerstone reagent in several high-tech scientific fields:

-

Solid-Phase Peptide Synthesis (SPPS): Its primary application is as a building block for the incorporation of proline residues into a growing peptide chain. Proline's unique cyclic structure is critical for the secondary structure of many peptides and proteins.

-

Drug Development: It is extensively used in the synthesis of peptide-based therapeutics, where the precise sequence and structure of the peptide are crucial for its biological activity.

-

Bioconjugation: The activated ester allows for the conjugation of proline-containing peptides to other biomolecules, such as proteins, antibodies, or fluorescent labels, for various applications in diagnostics and targeted drug delivery.

-

Proteomics Research: this compound is used in the synthesis of peptides for use as standards, substrates, or inhibitors in proteomics studies.

Experimental Protocols and Methodologies

The following sections detail the fundamental experimental procedures involving this compound in the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The Fmoc-SPPS Cycle: A Step-by-Step Workflow

The synthesis of a peptide on a solid support using the Fmoc strategy is a cyclical process, with each cycle adding one amino acid to the growing peptide chain. The general workflow is depicted in the diagram below.

Caption: General workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

Key Experimental Steps Explained:

-

Resin Preparation: The synthesis begins with a solid support (resin), typically polystyrene beads, pre-loaded with the first amino acid of the desired peptide sequence. The resin is swelled in a suitable solvent like DMF.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF. This reaction is typically rapid, often completed within minutes. The completion of the deprotection can be monitored by UV spectroscopy due to the release of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance.

-

Washing: The resin is thoroughly washed with DMF to remove the excess piperidine and the deprotection byproducts.

-

Coupling of this compound: A solution of this compound in DMF is added to the resin. The activated carboxyl group of this compound reacts with the newly freed amino group on the resin-bound peptide, forming a new peptide bond. For sterically hindered couplings, coupling additives like HOBt (Hydroxybenzotriazole) or activating agents like HBTU may be used.

-

Washing: The resin is again washed with DMF to remove any unreacted this compound and coupling byproducts.

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with a reagent like acetic anhydride can be performed.

-

Cycle Repetition: These steps (deprotection, washing, coupling, washing) are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).

Reaction Mechanisms

Understanding the underlying chemical mechanisms is crucial for troubleshooting and optimizing peptide synthesis protocols.

Fmoc Deprotection Mechanism

The removal of the Fmoc group is a base-catalyzed elimination reaction. Piperidine, a secondary amine, acts as the base.

Caption: Mechanism of Fmoc deprotection using piperidine.

The mechanism proceeds in two main steps:

-

Proton Abstraction: The piperidine abstracts the acidic proton from the C9 position of the fluorenyl group.

-

β-Elimination: This is followed by a β-elimination reaction, which releases the free amine of the peptide, carbon dioxide, and dibenzofulvene. The highly reactive dibenzofulvene is then trapped by excess piperidine to form a stable adduct.

Peptide Bond Formation

The coupling of this compound to the free N-terminus of the growing peptide chain is a nucleophilic acyl substitution reaction.

Caption: Mechanism of peptide bond formation with this compound.

The lone pair of electrons on the nitrogen of the free amino group of the peptide chain attacks the activated carbonyl carbon of this compound. This leads to the formation of a transient tetrahedral intermediate, which then collapses to form the new, stable peptide bond, releasing N-hydroxysuccinimide as a leaving group.

Potential Impurities

For high-purity peptide synthesis, it is important to be aware of potential impurities that can arise from the Fmoc-amino acid reagents. When using Fmoc-OSu for the preparation of Fmoc-protected amino acids, potential impurities can include dipeptides and β-alanine derivatives. The formation of β-alanyl impurities can occur through the ring-opening and rearrangement of the Fmoc-OSu reagent itself. Careful quality control of the starting materials is therefore essential for successful peptide synthesis.

Conclusion

This compound is a highly versatile and efficient reagent that is indispensable for the synthesis of proline-containing peptides. Its well-defined chemical properties and the robust methodologies developed for its use in Fmoc-SPPS have made it a staple in both academic research and the pharmaceutical industry. A thorough understanding of its characteristics, the experimental workflows, and the underlying reaction mechanisms, as detailed in this guide, will empower researchers to utilize this valuable tool to its full potential in the creation of novel peptides for a wide range of applications.

References

An In-depth Technical Guide to the Basic Handling and Storage of Fmoc-Pro-OSu

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and utilization of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-proline succinimidyl ester (Fmoc-Pro-OSu). Adherence to these guidelines is critical for maintaining the integrity of the reagent and ensuring successful outcomes in peptide synthesis and other applications.

Core Properties and Storage

This compound is a key building block in solid-phase peptide synthesis (SPPS), valued for its role in introducing the proline residue with a protected N-terminus.[1][2] Proper storage is paramount to prevent its degradation.

Storage Recommendations:

For long-term stability, this compound should be stored at -20°C.[3] Some suppliers indicate that storage at 2-8°C is also acceptable for shorter periods. It is crucial to store the compound in a desiccated environment and protected from light. When stored correctly as a crystalline solid, it is stable for at least two years.[4]

| Parameter | Recommended Condition | Stability |

| Temperature | -20°C (long-term) or 2-8°C (short-term) | ≥ 2 years at -20°C[4] |

| Atmosphere | Desiccated, under inert gas if possible | Stable under recommended storage conditions |

| Light | Protected from light | N/A |

Solubility Data:

This compound is soluble in a range of organic solvents commonly used in peptide synthesis. It is sparingly soluble in aqueous solutions.

| Solvent | Solubility |

| Dimethylformamide (DMF) | Readily soluble |

| N-Methyl-2-pyrrolidone (NMP) | Readily soluble |

| Dimethyl sulfoxide (DMSO) | Approximately 20 mg/mL (for the related Fmoc-OSu) |

| Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble |

| Acetone | Soluble |

| Ethyl Acetate | Soluble |

| Methanol | Soluble |

| Aqueous Solutions | Sparingly soluble |

Stock solutions in organic solvents like DMSO and DMF should be purged with an inert gas. It is not recommended to store aqueous solutions for more than one day.

Safe Handling and Personal Protective Equipment (PPE)

This compound should be handled with care, following standard laboratory safety procedures. It is harmful if swallowed and may cause an allergic skin reaction.

Recommended Personal Protective Equipment:

-

Eye Protection: Safety glasses or goggles should be worn at all times.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed immediately if contaminated.

-

Body Protection: A lab coat that is buttoned and covers to the knees is required.

-

Respiratory Protection: If handling the powder and generating dust, a suitable dust respirator should be used.

Work should be conducted in a well-ventilated area, preferably within a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). Below are the core experimental procedures.

Protocol 1: Loading of the First Amino Acid (Proline) onto the Resin

This protocol outlines the initial step of attaching this compound to a resin, such as a 2-chlorotrityl chloride or Wang resin.

Materials:

-

2-chlorotrityl chloride resin (or other suitable resin)

-

This compound

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (for capping)

-

Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least one hour in a reaction vessel.

-

Amino Acid Preparation: In a separate vial, dissolve 1.0 to 1.5 equivalents of this compound in DCM. If solubility is an issue, a small amount of DMF can be added.

-

Coupling: Add the this compound solution to the swollen resin. Add 1.0 equivalent of DIPEA and agitate the mixture for 5 minutes. Then, add an additional 1.5 equivalents of DIPEA and continue to agitate for 30 to 60 minutes.

-

Capping: To block any unreacted sites on the resin, add a solution of DCM:MeOH:DIPEA (17:2:1) and agitate for 30-60 minutes.

-

Washing: Wash the resin sequentially with DCM and DMF to remove excess reagents.

Protocol 2: Standard Cycle for Peptide Chain Elongation

This protocol describes the iterative steps of deprotection and coupling to extend the peptide chain.

Materials:

-

Fmoc-Pro-loaded resin

-

20% (v/v) piperidine in DMF

-

The next Fmoc-protected amino acid

-

Coupling reagents (e.g., HBTU, HATU, HOBt, DIC)

-

DIPEA

-

DMF

Procedure:

-

Fmoc Deprotection:

-

Add a 20% piperidine in DMF solution to the resin.

-

Agitate for 5-15 minutes to remove the Fmoc protecting group.

-

Drain the solution and repeat the piperidine treatment for another 15-30 minutes.

-

Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., 4 equivalents) and an activating agent (e.g., HBTU or HATU, 3.95 equivalents) in DMF.

-

Add DIPEA (e.g., 6 equivalents) to the solution to facilitate the activation.

-

-

Coupling:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours to allow for complete coupling.

-

Wash the resin with DMF to remove unreacted amino acid and coupling reagents.

-

-

Repeat: Repeat steps 1-3 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection of the Final Peptide

This final step releases the synthesized peptide from the resin and removes side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water in a 95:2.5:2.5 ratio)

-

Cold diethyl ether

Procedure:

-

Final Fmoc Removal: Ensure the N-terminal Fmoc group is removed by following the deprotection procedure in Protocol 2.

-

Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry it under a vacuum.

-

Cleavage:

-

Add the cleavage cocktail to the dried peptide-resin in a well-ventilated fume hood.

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry it under a vacuum.

-

Visualized Workflows

The following diagrams illustrate the key processes in the handling and utilization of this compound.

References

An In-Depth Technical Guide to Activated Esters for Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of activated esters in peptide coupling reactions, a cornerstone of modern peptide synthesis. From the fundamental principles to detailed experimental protocols and applications in drug development, this document serves as a valuable resource for professionals in the field.

Introduction to Activated Esters in Peptide Synthesis

Peptide synthesis, the formation of amide bonds between amino acids, is a fundamental process in the development of peptide-based therapeutics and research tools. A primary challenge in peptide synthesis is the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another, while simultaneously preventing side reactions, most notably racemization.[1][2] Activated esters serve as key intermediates in this process, offering a balance of reactivity and stability that minimizes the loss of stereochemical integrity.[3]

The use of activated esters, whether pre-formed and isolated or generated in situ, provides a robust method for peptide bond formation. These intermediates are more reactive than simple alkyl esters, allowing for efficient coupling under mild conditions. The selection of the appropriate activating agent and strategy is critical for the successful synthesis of complex peptides.[4]

The Mechanism of Peptide Coupling via Activated Esters

The fundamental principle behind the use of activated esters is the introduction of an electron-withdrawing group to the ester functionality, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of the incoming amino acid.

The general workflow for peptide coupling via in situ generated activated esters can be visualized as follows:

General workflow for peptide coupling via in situ activated ester formation.

A critical aspect of this mechanism is the prevention of racemization. The primary pathway for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.[5] Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial in suppressing this side reaction. They intercept the highly reactive activated intermediate to form a more stable active ester (e.g., an OBt or OAt ester), which is less prone to oxazolone formation.

The mechanism for racemization suppression by HOBt is illustrated below:

Mechanism of racemization suppression by HOBt.

Types of Activated Esters and Coupling Reagents

A wide array of activated esters and coupling reagents are available for peptide synthesis, each with its own set of advantages and disadvantages. These can be broadly categorized into pre-formed, isolable active esters and those generated in situ using coupling reagents.

Pre-formed Activated Esters

These are stable, isolable compounds that can be prepared in advance and stored.

-

N-Hydroxysuccinimide (NHS) Esters: Widely used due to their good reactivity and the water-solubility of the N-hydroxysuccinimide byproduct, which simplifies purification. However, they are susceptible to hydrolysis, especially at higher pH.

-

Pentafluorophenyl (PFP) Esters: Highly reactive due to the strong electron-withdrawing nature of the pentafluorophenyl group. They offer rapid coupling times and are considered to be a clean method with minimal side reactions. PFP esters also exhibit greater hydrolytic stability compared to NHS esters.

In Situ Generated Activated Esters via Coupling Reagents

These are formed in the reaction mixture by the action of a coupling reagent on an N-protected amino acid.

-

Carbodiimides:

-

Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC): Classic coupling reagents that form a highly reactive O-acylisourea intermediate. The use of additives like HOBt or HOAt is essential to suppress racemization. A major drawback of DCC is the formation of the insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification in solution-phase synthesis. DIC is often preferred in solid-phase peptide synthesis (SPPS) as the corresponding urea is more soluble.

-

-

Onium Salts (Uronium/Aminium and Phosphonium):

-

HBTU, TBTU, and HATU: These reagents generate OBt (from HBTU, TBTU) or OAt (from HATU) active esters in situ. HATU is generally considered one of the most efficient coupling reagents, offering fast reaction times and low levels of racemization due to the neighboring group participation of the pyridine nitrogen in the HOAt leaving group.

-

PyBOP: A phosphonium salt-based reagent that also forms OBt esters. It is a powerful coupling agent, but the byproduct, tris(pyrrolidino)phosphine oxide, can be challenging to remove.

-

COMU: A third-generation uronium-type coupling reagent based on OxymaPure. It offers high coupling efficiency, reduced racemization, and a better safety profile compared to benzotriazole-based reagents.

-

Quantitative Data and Comparison

The choice of coupling reagent significantly impacts the yield, purity, and stereochemical integrity of the synthesized peptide. The following tables summarize comparative data for commonly used coupling reagents.

Table 1: Comparison of Coupling Reagent Efficiency and Yield

| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) | Reference(s) |

| HATU | HOAt | DIPEA | DMF | 30 | ~99 | |

| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | |

| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | |

| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 | |

| COMU | - | DIPEA | DMF | 15-30 | >99 | |

| DCC | HOBt | - | DCM | ~60 | High, but varies |

Table 2: Racemization Levels with Different Coupling Systems

| Coupling System | Racemization (% D-isomer) | Conditions | Reference(s) |

| DCC | Can be significant | Without additive | |

| DCC/HOBt | Significantly suppressed | - | |

| DCC/HOAt | Highly suppressed | - | |

| HATU/DIPEA | Low | - | |

| HBTU/DIPEA | Generally low, but can be higher than HATU | - | |

| DIC/Oxyma | Low | - |

Note: Racemization is highly dependent on the specific amino acid sequence, reaction conditions (temperature, base, solvent), and the N-terminal protecting group.

Experimental Protocols

The following are generalized protocols for the preparation and use of activated esters in peptide synthesis. Researchers should optimize these protocols for their specific applications.

Protocol for the Synthesis of Fmoc-Amino Acid-Pentafluorophenyl (PFP) Ester

This protocol describes the preparation of a stable, isolable PFP active ester.

Materials:

-

Fmoc-protected amino acid

-

Pentafluorophenyl trifluoroacetate

-

Pyridine

-

Appropriate solvents for reaction and purification

Procedure:

-

Dissolve the Fmoc-amino acid in a suitable solvent.

-

Add pyridine to the solution.

-

Slowly add pentafluorophenyl trifluoroacetate to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by TLC.

-

Work up the reaction by washing with dilute acid and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain the pure Fmoc-amino acid-PFP ester.

Protocol for Solid-Phase Peptide Synthesis (SPPS) using a Pre-formed PFP Ester

This protocol outlines a single coupling cycle in Fmoc-based SPPS.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-amino acid-PFP ester (3 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (3 equivalents, optional but recommended)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF for Fmoc deprotection

Procedure:

-

Fmoc Deprotection: Swell the Fmoc-protected peptide-resin in DMF. Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

-

Coupling: Dissolve the Fmoc-amino acid-PFP ester and HOBt (if used) in DMF. Add this solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates that all primary amines have been acylated.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

Protocol for Solution-Phase Peptide Coupling using HATU

This protocol describes a typical coupling reaction in solution.

Materials:

-

N-protected amino acid (or peptide fragment with a free carboxylic acid)

-

Amino acid ester (or peptide fragment with a free N-terminus)

-

HATU (1.1 equivalents)

-

DIPEA (2 equivalents)

-

Anhydrous DMF

Procedure:

-

Dissolve the N-protected amino acid in anhydrous DMF.

-

Add HATU and DIPEA to the solution and stir for a few minutes to pre-activate the carboxylic acid.

-

Add the amino acid ester to the reaction mixture.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Work-up: Quench the reaction with water or a dilute aqueous acid solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude peptide by column chromatography or recrystallization.

Applications in Drug Development: Case Studies

Activated ester chemistry is a cornerstone in the synthesis of numerous peptide-based drugs.

Liraglutide

Liraglutide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist used for the treatment of type 2 diabetes and obesity. Its synthesis involves a complex, multi-step solid-phase peptide synthesis (SPPS) process. The 31-amino acid peptide backbone is assembled on a solid support using the Fmoc/tBu strategy. Various coupling reagents, including DIC/OxymaPure and HCTU/DIEA, are employed to form the activated esters in situ for the sequential coupling of the amino acids. The synthesis also involves the attachment of a fatty acid side chain to a lysine residue, which is crucial for its prolonged duration of action.

Enfuvirtide

Enfuvirtide is an HIV fusion inhibitor, a 36-amino acid peptide that represents a landmark in the chemical synthesis of large peptides for therapeutic use. The commercial synthesis of Enfuvirtide has been achieved through a hybrid approach, combining both solid-phase and solution-phase synthesis. Peptide fragments are synthesized on a solid support, cleaved, and then coupled together in solution. This fragment condensation strategy relies on highly efficient and racemization-suppressing coupling methods, where the formation of activated esters is a critical step.

Conclusion

Activated esters are indispensable tools in modern peptide synthesis, enabling the efficient and stereochemically controlled formation of peptide bonds. The choice between pre-formed active esters and in situ generation using a variety of coupling reagents depends on the specific requirements of the synthesis, including the scale, the complexity of the peptide sequence, and the desired purity of the final product. A thorough understanding of the mechanisms of activation and racemization suppression, as well as the practical aspects of different experimental protocols, is essential for researchers, scientists, and drug development professionals to successfully synthesize complex peptide molecules.

References

- 1. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 3. peptide.com [peptide.com]

- 4. bachem.com [bachem.com]

- 5. researchgate.net [researchgate.net]

Fmoc-Pro-OSu in Biochemical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethyloxycarbonyl)-L-proline succinimidyl ester, commonly abbreviated as Fmoc-Pro-OSu, is a proline derivative of significant interest in the field of biochemistry, particularly in the chemical synthesis of peptides. The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a crucial temporary protecting group for the α-amino function of proline. This protection is fundamental to the stepwise and controlled assembly of amino acids into a desired peptide sequence. While the primary application of this compound is in the preparation of Fmoc-protected proline (Fmoc-Pro-OH) for use in solid-phase peptide synthesis (SPPS), its direct application in peptide coupling has been limited. This guide provides a comprehensive technical overview of this compound, including its synthesis, applications, detailed experimental protocols, and a discussion of the challenges and best practices in its use.

Core Applications of this compound

The principal role of this compound in biochemical research is as a reagent for the introduction of the Fmoc protecting group onto the proline amino acid. This is a critical step in preparing the building blocks for Fmoc-based solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the predominant method for the chemical synthesis of peptides.[1] This strategy relies on the orthogonal protection of the temporary N-terminal Fmoc group and permanent side-chain protecting groups. The Fmoc group is stable under acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2]

While this compound can theoretically be used directly for coupling in SPPS, it has found restricted application.[3] The more common and efficient method involves the use of Fmoc-Pro-OH in conjunction with a coupling reagent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and 1-hydroxybenzotriazole (HOBt).

Quantitative Data on Fmoc Protection

The efficiency of introducing the Fmoc group using Fmoc-OSu is generally high. The following tables summarize available quantitative data on the synthesis of Fmoc-protected amino acids.

| Product | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| Fmoc-Ala-OMe | Nα-Cbz-Ala-OMe | Fmoc-OSu, H₂, 10% Pd-C, 2,2'-Dipyridyl | MeOH | 3.5 h | 90 | |

| Fmoc-Phe-OMe | Nα-Cbz-Phe-OMe | Fmoc-OSu, H₂, 10% Pd-C, 2,2'-Dipyridyl | MeOH | 15.0 h | 88 | |

| Fmoc-Asp(t-Bu)-OMe | Nα-Cbz-Asp(t-Bu)-OMe | Fmoc-OSu, H₂, 10% Pd-C, 2,2'-Dipyridyl | MeOH | 4.5 h | 89 | |

| Fmoc-Leu-OMe | Nα-Cbz-Leu-OMe | Fmoc-OSu, H₂, 10% Pd-C, 2,2'-Dipyridyl | MeOH | 15.0 h | 89 | |

| Fmoc-Pro-OMe | Nα-Cbz-Pro-OMe | Fmoc-OSu, H₂, 10% Pd-C, 2,2'-Dipyridyl | MeOH | 3.5 h | 79 | |

| Fmoc-Lys(Boc)-OMe | Nα-Cbz-Lys(Boc)-OMe | Fmoc-OSu, H₂, 10% Pd-C, 2,2'-Dipyridyl | MeOH | 7.0 h | 88 | |

| Fmoc-Gly-Gly-OMe | Nα-Cbz-Gly-Gly-OMe | Fmoc-OSu, H₂, 10% Pd-C, 2,2'-Dipyridyl | MeOH | 4.0 h | 84 | |

| Fmoc-Thr(t-Bu)-Ala-OMe | Nα-Cbz-Thr(t-Bu)-Ala-OMe | Fmoc-OSu, H₂, 10% Pd-C, 2,2'-Dipyridyl | MeOH | 4.0 h | 83 |

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Pro-OH using Fmoc-OSu

This protocol describes the synthesis of Fmoc-protected proline from L-proline and Fmoc-OSu.

Materials:

-

L-proline

-

10% (w/v) Sodium Carbonate (Na₂CO₃) solution

-

Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate)

-

Dioxane

-

Deionized water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Ice bath

-

Rotary evaporator

Methodology:

-

Dissolution of Proline: Dissolve L-proline (1 equivalent) in a 10% aqueous solution of sodium carbonate.

-

Dissolution of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.

-

Reaction: Slowly add the Fmoc-OSu solution to the proline solution while stirring vigorously at room temperature.

-

Incubation: Allow the reaction to proceed overnight with continuous stirring.

-

Work-up:

-

Dilute the reaction mixture with deionized water.

-

Transfer the mixture to a separatory funnel and wash three times with diethyl ether to remove unreacted Fmoc-OSu and other organic impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1 M HCl. A white precipitate of Fmoc-Pro-OH should form.

-

-

Extraction and Drying:

-

Extract the product from the aqueous phase with three portions of diethyl ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the solid Fmoc-Pro-OH product.

Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc-Pro-OH

This protocol outlines the key steps in a manual SPPS cycle for the incorporation of a proline residue using pre-prepared Fmoc-Pro-OH.

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) piperidine in DMF (Fmoc deprotection solution)

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM)

-

Fmoc-Pro-OH

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (1-hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

SPPS reaction vessel

-

Shaker or bubbler for agitation

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate the mixture for 3-5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

-

Amino Acid Coupling (Proline Incorporation):

-

In a separate vial, dissolve Fmoc-Pro-OH (3-5 equivalents relative to the resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

-

Add the activated Fmoc-Pro-OH solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. For proline (a secondary amine), a chloranil test can be used.

-

If the coupling is incomplete, the coupling step can be repeated.

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

Challenges and Best Practices in Proline-Rich Peptide Synthesis

The synthesis of peptides containing multiple proline residues presents unique challenges.

-

Steric Hindrance: The rigid pyrrolidine ring of proline can cause steric hindrance, leading to slower and less efficient coupling reactions.

-

Aggregation: Proline-rich sequences have a tendency to aggregate on the solid support, which can block reactive sites and lead to incomplete reactions and truncated sequences.[4]

-

Diketopiperazine Formation: When proline is the second amino acid in the sequence, the dipeptide is prone to cyclize and cleave from the resin, forming a diketopiperazine, especially during the Fmoc deprotection of the second amino acid.[3]

Strategies to Overcome these Challenges:

-

Optimized Coupling Conditions: The use of highly efficient coupling reagents like HATU or HCTU is recommended. Double coupling (repeating the coupling step) may be necessary to ensure complete reaction.

-

"Difficult Sequence" Protocols: Automated peptide synthesizers often have specialized protocols for difficult sequences that may involve elevated temperatures or the use of chaotropic salts like lithium chloride (LiCl) to disrupt aggregation.

-

Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.

-

Choice of Resin: Using a 2-chlorotrityl chloride resin can help to minimize diketopiperazine formation due to its steric bulk around the linkage point.

Side Reactions in Fmoc Chemistry

Several side reactions can occur during Fmoc-based SPPS, and it is crucial to be aware of them to ensure the synthesis of a high-purity product.

-

Aspartimide Formation: Peptides containing an aspartic acid residue are susceptible to the formation of a cyclic aspartimide intermediate, particularly when followed by glycine, asparagine, or serine. This can lead to the formation of β-aspartyl peptides and racemization.

-

Racemization: Although the Fmoc group generally provides good protection against racemization, it can still occur, especially with sensitive amino acids like histidine and cysteine, or with prolonged activation times. The addition of HOBt or OxymaPure to the coupling mixture helps to suppress racemization.

-

Formation of Fmoc-β-Ala-OH: A Lossen-type rearrangement of Fmoc-OSu can lead to the formation of Fmoc-β-Ala-OH as an impurity, which can be incorporated into the peptide chain.

Application in Protein Modification: A Critical Assessment

While this compound is an activated ester, its application for the direct modification of proteins (e.g., labeling of lysine residues or the N-terminus) is not a common or well-documented practice. The standard reagents for such modifications are N-hydroxysuccinimide (NHS) esters of various labels (e.g., biotin, fluorophores).

The reasons for the limited use of this compound in this context include:

-

Lower Reactivity: The reactivity of this compound towards the amino groups of proteins in aqueous buffers may be lower compared to specifically designed NHS esters for protein labeling.

-

Solubility Issues: this compound has limited solubility in aqueous buffers typically used for protein modification reactions.

-

The Fmoc Group: The presence of the large, hydrophobic Fmoc group may be undesirable in the final modified protein as it can alter the protein's structure and function. For most applications, the goal is to attach a functional moiety, not a protecting group.

Therefore, for researchers aiming to label or modify proteins, the use of well-established NHS ester chemistry is the recommended approach.

Visualizing the Workflow and Chemical Logic

To better understand the processes described, the following diagrams illustrate the key workflows and chemical principles.

Conclusion

This compound is a valuable reagent in biochemistry, primarily for the synthesis of Fmoc-Pro-OH, a key building block in solid-phase peptide synthesis. While its direct use in peptide coupling is limited, understanding its chemistry is essential for researchers in peptide and protein science. The successful synthesis of proline-rich peptides requires careful consideration of the unique challenges posed by this amino acid, and the implementation of optimized protocols and strategies to mitigate side reactions. For protein modification applications, researchers should turn to more established and efficient methods, such as those employing N-hydroxysuccinimide esters. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound and its derivatives in the synthesis of complex peptides for a wide range of research and therapeutic applications.

References

Methodological & Application

Application Note: Detailed Protocol for Fmoc-Pro-OSu Coupling in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains. The Fmoc/tBu strategy is widely adopted due to its use of milder reaction conditions compared to older Boc/Bzl methods.[1][2] This protocol details the use of Nα-Fmoc-L-proline N-hydroxysuccinimide ester (Fmoc-Pro-OSu), a pre-activated form of proline, for coupling in SPPS.

This compound is an active ester that can be directly used for coupling without the need for in-situ activation reagents like HBTU or HATU.[3][4] This simplifies the coupling step, though reaction times may be longer compared to modern phosphonium or uronium salt-based activators.[5] The use of a pre-activated proline derivative is particularly advantageous as proline, a secondary amino acid, is not susceptible to racemization during activation and coupling. This protocol provides a comprehensive guide for the efficient incorporation of proline into a growing peptide chain on a solid support using this compound.

Materials and Equipment

Reagents:

-

Peptide-resin with a free N-terminal amine

-

Nα-Fmoc-L-proline N-hydroxysuccinimide ester (this compound)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Diisopropylethylamine (DIPEA) (optional, for base catalysis)

-

Acetic Anhydride (for capping)

-

Reagents for monitoring tests (e.g., Chloranil test)

Solutions:

-

Deprotection Solution: 20% (v/v) Piperidine in DMF.

-

Capping Solution: 50/50 (v/v) Acetic Anhydride in DCM or DMF.

Equipment:

-

Solid-phase peptide synthesis reaction vessel (manual or automated)

-

Mechanical shaker or nitrogen bubbling system for agitation

-

Filtration apparatus (sintered glass funnel)

-

Standard laboratory glassware

-

Vacuum pump

Experimental Protocol

This protocol assumes the synthesis has already been initiated and the step prior to proline addition is the removal of the Fmoc group from the N-terminus of the resin-bound peptide.

Step 1: Resin Preparation and Swelling

-

Place the peptide-resin into the reaction vessel.

-

Wash the resin with DMF (3 x 1 min) to ensure it is adequately swelled and conditioned for the reaction. For cross-linked polystyrene beads, DCM can also be used for initial swelling.

Step 2: N-terminal Fmoc Deprotection

-

Add the deprotection solution (20% piperidine in DMF) to the resin. Use a sufficient volume to fully immerse the resin (approx. 10 mL per gram of resin).

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with fresh deprotection solution for another 5-10 minutes to ensure complete removal of the Fmoc group.

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Step 3: this compound Coupling

-

Prepare the coupling solution: Dissolve this compound (3-4 equivalents relative to the initial resin loading) in DMF.

-

Add the this compound solution to the deprotected peptide-resin in the reaction vessel.

-

Agitate the mixture at room temperature. The reaction is typically slower than with carbodiimide or uronium salt activators; allow 2-4 hours for the initial coupling.

-

(Optional) A catalytic amount of a non-nucleophilic base like DIPEA (0.1-0.5 equivalents) can be added to potentially increase the reaction rate.

Step 4: Washing

-

After the coupling period, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3 x 1 min) to remove excess this compound and N-hydroxysuccinimide byproduct.

-

Wash the resin with DCM (3 x 1 min) and then again with DMF (3 x 1 min).

Step 5: Monitoring the Coupling Reaction

-

Take a small sample of the resin beads (1-2 mg).

-

Crucial Note: The standard Kaiser (ninhydrin) test is not suitable for proline, as it is a secondary amine and will yield a false-negative result (beads will not turn blue).

-

Perform a chloranil test or another appropriate colorimetric test for secondary amines to check for the presence of uncoupled N-terminal proline residues.

-

If the test is positive (indicating incomplete coupling), repeat the coupling step (Step 3) with fresh reagents for another 1-2 hours.

Step 6: Capping (Optional)

-

If the coupling remains incomplete after a second attempt, it is advisable to cap any unreacted N-terminal amines to prevent the formation of deletion sequences.

-

Wash the resin with DCM.

-

Add the capping solution (50% acetic anhydride in DCM) and agitate for 15-30 minutes.

-

Drain the capping solution and wash the resin thoroughly with DCM (3x) and DMF (3x) to prepare for the next synthesis cycle.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the this compound coupling step in a standard SPPS protocol.

| Parameter | Recommended Value/Range | Notes |

| This compound Equivalents | 3 - 4 eq. | Relative to the initial functionalization (loading) of the resin. Using an excess drives the reaction to completion. |

| Solvent | DMF | A polar aprotic solvent like DMF is ideal for swelling the resin and dissolving reagents. |

| Reaction Time | 2 - 4 hours | Active ester couplings are generally slower than modern methods. Time may be extended for difficult sequences. |

| Temperature | Room Temperature (20-25°C) | Elevated temperatures are generally not required and may increase the risk of side reactions. |

| Monitoring Test | Chloranil Test | The Kaiser test will not work for the secondary amine of proline. |

| Deprotection Reagent | 20% Piperidine in DMF | Standard reagent for Fmoc group removal. |

Visualizations

References

Application Notes and Protocols for Incorporating Proline into Peptides using Fmoc-Pro-OSu

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline, with its unique cyclic secondary amine structure, imparts significant conformational constraints on peptides, making it a critical residue in the design of peptidomimetics, bioactive peptides, and therapeutic drugs. The incorporation of proline can induce specific secondary structures, such as β-turns, and disrupt α-helical and β-sheet formations. Fmoc-Pro-OSu (N-α-(9-Fluorenylmethoxycarbonyl)-L-proline N-hydroxysuccinimide ester) is a key reagent for introducing proline into a growing peptide chain during solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is base-labile, allowing for an orthogonal protection strategy with acid-labile side-chain protecting groups, which is the hallmark of modern peptide synthesis.[1] This document provides detailed application notes and protocols for the efficient incorporation of proline using this compound and the subsequent Fmoc-Pro-OH in SPPS.

Chemical Properties and Handling

This compound is the activated ester of Fmoc-L-proline, designed for the efficient acylation of the free amino group of a resin-bound peptide. It is a stable, crystalline solid that is readily soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). For the purpose of peptide synthesis, this compound is typically used to prepare Fmoc-Pro-OH, which is then used in the coupling step.

Storage: Store this compound and Fmoc-Pro-OH at 2-8°C, desiccated, and protected from light to ensure long-term stability.

Applications in Peptide Synthesis and Drug Development

The incorporation of proline is fundamental in the development of peptide-based therapeutics due to its profound impact on peptide conformation and stability. Proline-rich peptides are implicated in a variety of biological processes and are a growing area of interest in drug discovery.

-

Antimicrobial Peptides: Proline-rich antimicrobial peptides (PrAMPs) often exert their effect through non-lytic mechanisms, targeting intracellular components of bacteria.[2][3][4][5]

-

Immunomodulatory and Anti-inflammatory Agents: Peptides containing proline can modulate immune responses. For instance, the proline-containing peptide Gly-Pro-Glu is the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1) and has shown neuroprotective effects. An analog, Trofinetide, was approved by the FDA for the treatment of Rett syndrome.

-

Oncology: The interaction between proline-rich motifs and SH3 domains is a key component of many signal transduction pathways that are often dysregulated in cancer. Developing peptides that can modulate these interactions is a promising avenue for cancer therapy.

-

CNS Disorders: Proline-containing peptides, also known as glyprolines, are involved in various biological processes and have shown neuroprotective effects in conditions like Parkinson's disease.

Quantitative Data on Coupling Reagents for Fmoc-Pro-OH

The choice of coupling reagent is critical for the efficient incorporation of any amino acid, and especially for proline due to steric hindrance and the risk of side reactions. While specific yields are highly dependent on the peptide sequence and reaction conditions, the following table summarizes the general performance of common coupling reagents.

| Coupling Reagent Class | Example Reagents | Typical Coupling Time (min) | General Coupling Efficiency (%) | Key Considerations |

| Carbodiimides | DIC/HOBt, DIC/Oxyma | 60 - 120 | 95 - 98 | Cost-effective and low risk of racemization. Slower reaction rates compared to other classes. |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | 20 - 60 | 98 - >99.5 | Fast and highly efficient, particularly for sterically hindered couplings. HATU is very effective but more expensive. COMU is a very reactive and safer alternative to benzotriazole-based reagents. |

| Phosphonium Salts | PyBOP, PyAOP | 30 - 60 | 98 - 99 | Efficient with a low risk of guanidinylation side reactions. Byproducts can be challenging to remove in solution-phase synthesis. |

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-Proline from Fmoc-OSu

This protocol describes the synthesis of Fmoc-L-Proline, which will be used in the subsequent peptide synthesis protocols.

Materials:

-

L-proline

-

Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-succinimidyl carbonate)

-

10% Sodium carbonate (Na₂CO₃) aqueous solution

-

Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl ether

-

Ethyl acetate

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-proline (e.g., 1.5 g) in a 10% aqueous solution of Na₂CO₃ (30 mL).

-

In a separate flask, dissolve Fmoc-OSu (e.g., 4.3 g) in THF (30 mL).

-

Add the Fmoc-OSu solution to the L-proline solution and stir the mixture for 48 hours at room temperature.

-

Add deionized water (50 mL) to the reaction mixture.

-

Extract the aqueous phase with ethyl ether (3 x 50 mL) to remove unreacted Fmoc-OSu and byproducts.

-

Adjust the pH of the aqueous phase to 2-3 with an HCl solution.

-

Extract the acidified aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure to obtain Fmoc-L-Proline as a solid.

Protocol 2: Manual Solid-Phase Peptide Synthesis (SPPS) for Proline Incorporation

This protocol outlines a single coupling cycle for incorporating Fmoc-Pro-OH into a peptide chain on a solid support (e.g., Wang or Rink Amide resin).

Materials:

-

Fmoc-protected amino acid-loaded resin

-

20% (v/v) Piperidine in DMF (Fmoc deprotection solution)

-

Fmoc-Pro-OH

-

Coupling reagent (e.g., HCTU, HATU, or DIC/Oxyma)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA, or 2,4,6-collidine)

-

DMF (Peptide synthesis grade)

-

Dichloromethane (DCM)

-

Kaiser test kit or other ninhydrin-based test

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-Pro-OH (3-4 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-4 equivalents) in a minimal amount of DMF.

-

Add the base (e.g., DIPEA, 6-8 equivalents) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

-